Pan-KRAS-IN-2, also referred to as BI-2865, is a novel compound designed to inhibit the activity of the KRAS protein family, which plays a crucial role in the signaling pathways that regulate cell growth and division. Mutations in KRAS are implicated in various cancers, particularly pancreatic, colorectal, and lung cancers. The development of pan-KRAS inhibitors aims to provide a more effective treatment option for tumors harboring different KRAS mutations by targeting the inactive states of these proteins.
Pan-KRAS-IN-2 is classified as a small molecule inhibitor. It was developed through extensive structure-activity relationship studies aimed at optimizing interactions with the KRAS protein. The compound is derived from earlier precursors that exhibited inhibitory effects on KRAS but required further refinement to enhance potency and selectivity against various KRAS mutants .
The synthesis of pan-KRAS-IN-2 involved several key steps:
The final synthetic route yielded pan-KRAS-IN-2 with improved pharmacological properties compared to its predecessors.
The molecular structure of pan-KRAS-IN-2 features a complex arrangement designed to fit within the KRAS binding pocket. Key structural components include:
Detailed structural data indicate that pan-KRAS-IN-2 engages the KRAS protein without forming covalent bonds, distinguishing it from other inhibitors that target specific mutations like G12C.
Pan-KRAS-IN-2 primarily functions by inhibiting nucleotide exchange processes within KRAS. The compound selectively binds to the inactive GDP-bound state of KRAS, effectively preventing its activation by guanine exchange factors.
Key reactions include:
The mechanism of action for pan-KRAS-IN-2 involves several steps:
Data from various assays indicate that pan-KRAS-IN-2 has a low IC50 value (less than 10 nM) against multiple KRAS splice variants, demonstrating its potent inhibitory effects .
Pan-KRAS-IN-2 exhibits several notable physical and chemical properties:
Analytical techniques such as high-performance liquid chromatography (HPLC) have been employed to assess purity and stability profiles during development .
Pan-KRAS-IN-2 is primarily utilized in cancer research as a therapeutic agent targeting KRAS-driven malignancies. Its applications include:
CAS No.: 140631-27-2
CAS No.: 26543-10-2
CAS No.: 2624-63-7
CAS No.: 107419-07-8
CAS No.: 90953-74-5
CAS No.: